![molecular formula C23H28N2O4 B4841541 N-{4-[(cyclohexylamino)carbonyl]phenyl}-4-ethoxy-3-methoxybenzamide](/img/structure/B4841541.png)
N-{4-[(cyclohexylamino)carbonyl]phenyl}-4-ethoxy-3-methoxybenzamide
Übersicht
Beschreibung
N-{4-[(cyclohexylamino)carbonyl]phenyl}-4-ethoxy-3-methoxybenzamide, also known as AH-7921, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s by Allen and Hanburys, a subsidiary of GlaxoSmithKline. AH-7921 is structurally similar to other opioid drugs such as fentanyl and morphine, but it has a unique chemical structure that gives it distinct pharmacological properties.
Wirkmechanismus
N-{4-[(cyclohexylamino)carbonyl]phenyl}-4-ethoxy-3-methoxybenzamide acts as a selective agonist of the mu-opioid receptor, which is the primary target of opioid drugs. It binds to the receptor and activates a signaling pathway that leads to the inhibition of pain transmission in the central nervous system.
Biochemical and Physiological Effects:
N-{4-[(cyclohexylamino)carbonyl]phenyl}-4-ethoxy-3-methoxybenzamide has been shown to produce a range of biochemical and physiological effects in animal models and human studies. These effects include analgesia, sedation, respiratory depression, and euphoria. It has also been shown to have potential neuroprotective effects in certain conditions.
Vorteile Und Einschränkungen Für Laborexperimente
N-{4-[(cyclohexylamino)carbonyl]phenyl}-4-ethoxy-3-methoxybenzamide has several advantages and limitations for use in laboratory experiments. One advantage is its potent analgesic effects, which make it a useful tool for studying pain pathways in the central nervous system. However, its potential for abuse and dependence is a limitation, and it must be used with caution in laboratory settings.
Zukünftige Richtungen
There are several future directions for research on N-{4-[(cyclohexylamino)carbonyl]phenyl}-4-ethoxy-3-methoxybenzamide. One area of interest is its potential use in the treatment of opioid addiction, as it has been shown to have lower abuse potential than other opioid drugs. Another area of interest is its potential use as a neuroprotective agent in conditions such as stroke and traumatic brain injury. Further research is needed to fully understand the pharmacological properties and potential therapeutic applications of N-{4-[(cyclohexylamino)carbonyl]phenyl}-4-ethoxy-3-methoxybenzamide.
Wissenschaftliche Forschungsanwendungen
N-{4-[(cyclohexylamino)carbonyl]phenyl}-4-ethoxy-3-methoxybenzamide has been used in scientific research to study its pharmacological properties and potential therapeutic applications. It has been shown to have potent analgesic effects in animal models of pain, and it has also been studied for its potential use in the treatment of opioid addiction.
Eigenschaften
IUPAC Name |
N-[4-(cyclohexylcarbamoyl)phenyl]-4-ethoxy-3-methoxybenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4/c1-3-29-20-14-11-17(15-21(20)28-2)23(27)25-19-12-9-16(10-13-19)22(26)24-18-7-5-4-6-8-18/h9-15,18H,3-8H2,1-2H3,(H,24,26)(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYFFMBZUZXRGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3CCCCC3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(cyclohexylcarbamoyl)phenyl]-4-ethoxy-3-methoxybenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.